Ferulenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

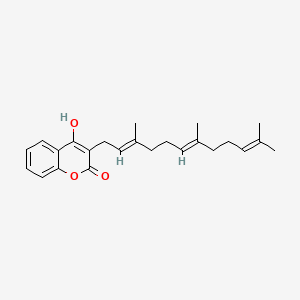

Ferulenol is a natural product found in Ferula communis . It is a sesquiterpene prenylated coumarin derivative . The molecular formula of Ferulenol is C24H30O3 and it has a molecular weight of 366.5 g/mol .

Synthesis Analysis

The synthesis of Ferulenol has been achieved by engineered Escherichia coli . The 4-Hydroxycoumarin (4HC) was used as a lead compound for the chemical synthesis . The biosynthetic pathway of Ferulenol and its isomeric structure were reconstructed in E. coli BL21 (DE3)pLysS carrying pCDFDuet-AtaPT-CstDXS, where 4HC was the fed precursor .

Molecular Structure Analysis

The IUPAC name of Ferulenol is 4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one . The InChI and SMILES strings provide a detailed view of the molecular structure .

Chemical Reactions Analysis

Ferulenol specifically inhibits succinate ubiquinone reductase at the level of the ubiquinone cycle . This inhibition results from a limitation of electron transfers initiated by the reduction of ubiquinone to ubiquinol in the ubiquinone cycle .

Physical And Chemical Properties Analysis

Ferulenol has a molecular weight of 366.5 g/mol . It is a solid substance . The molecular formula of Ferulenol is C24H30O3 .

Aplicaciones Científicas De Investigación

Bioengineering of Microorganisms

Ferulenol can be synthesized by engineered Escherichia coli , which opens up possibilities in the field of bioengineering . By manipulating the metabolic pathways of microorganisms, researchers can produce Ferulenol in a controlled environment, which is crucial for its application in various fields of research.

Structural Elucidation and In Silico Analysis

The structural elucidation of Ferulenol using in silico tools is a vital application in computational chemistry . High-resolution mass spectrometry and molecular modeling can reveal detailed information about its molecular structure, which is essential for understanding its biological activities and for the design of analogs with improved efficacy.

Mecanismo De Acción

Target of Action

Ferulenol, a sesquiterpene prenylated coumarin derivative, specifically inhibits succinate ubiquinone reductase . This enzyme is essential for the survival of several bacteria and parasites . It is a peripheral membrane protein that catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . It is also involved in the reduction of the quinone pool in the electron transport chain, contributing to cellular bioenergetics .

Mode of Action

Ferulenol interacts with its target, succinate ubiquinone reductase, at the level of the ubiquinone cycle . It acts as a potent inhibitor of malate:quinone oxidoreductase from Campylobacter jejuni . The inhibition mechanism of ferulenol involves mixed-type inhibitors versus malate and noncompetitive versus quinone, suggesting the existence of a third binding site to accommodate these inhibitors .

Biochemical Pathways

Ferulenol affects the tricarboxylic acid cycle by inhibiting the enzyme malate:quinone oxidoreductase . This enzyme catalyzes the oxidation of malate to oxaloacetate, a crucial step in the tricarboxylic acid cycle . In addition, it is involved in the reduction of the quinone pool in the electron transport chain, thus contributing to cellular bioenergetics .

Pharmacokinetics

It’s known that ferulenol can be produced without the external supply of prenyl precursors . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ferulenol and their impact on its bioavailability.

Result of Action

Ferulenol exerts anti-cancer activity through the downregulation of Bcl2 protein along with upregulation of Bax protein in benzo[a]pyrene-induced lung cancer in a rat model . It can alter the functionality of lung mitochondria by increasing the production of superoxide anion and mitochondrial swelling .

Action Environment

It’s known that ferulenol can be produced by engineered escherichia coli . The results suggested the potential use of this engineered pathway for synthesizing the farnesylated-4HC derivatives, especially Ferulenol . More research is needed to understand how environmental factors influence Ferulenol’s action, efficacy, and stability.

Direcciones Futuras

Propiedades

IUPAC Name |

4-hydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-21-23(25)20-13-5-6-14-22(20)27-24(21)26/h5-6,9,11,13-15,25H,7-8,10,12,16H2,1-4H3/b18-11+,19-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJDBBUWWOAOLD-CFBAGHHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC1=C(C2=CC=CC=C2OC1=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=CC=CC=C2OC1=O)O)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6805-34-1, 650571-76-9 |

Source

|

| Record name | Ferulenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006805341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERULENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG6L57MGV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(9H-fluoren-9-ylamino)carbonyl]-6-fluorobenzamide](/img/structure/B560287.png)

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)

![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)

![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)